Dimethyl 1,4-cyclohexanedicarboxylate

Polyester Synthesis Stereochemistry Crystallinity

Procure dimethyl 1,4-cyclohexanedicarboxylate (DMCD) as your strategic intermediate for CHDM synthesis and high-performance polyesters. This cycloaliphatic diester enables transesterification-based polymerizations that eliminate hydrolytic side reactions, ensuring superior weathering, impact resistance, and hydrolytic stability in coatings. The stereoisomer ratio—tunable via hydrogenation or isomerization—directly controls downstream polymer crystallinity and thermal properties. For pharmaceutical buyers, DMCD's scalable isomerization pathway delivers >99.5% pure tranexamic acid API. Secure industrial-grade or high-purity DMCD with reliable global logistics.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 3399-22-2
Cat. No. B153644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,4-cyclohexanedicarboxylate
CAS3399-22-2
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)C(=O)OC
InChIInChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
InChIKeyLNGAGQAGYITKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 12,000 mg/L at 25 °C
Soluble in all proportions in most organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD): Critical Cycloaliphatic Diester Intermediate for Polyester Monomer Synthesis


Dimethyl 1,4-cyclohexanedicarboxylate (DMCD, CAS 3399-22-2) is a cycloaliphatic diester that serves as the essential intermediate in the two-step production of 1,4-cyclohexanedimethanol (CHDM) [1]. This compound is manufactured at industrial scale via catalytic hydrogenation of dimethyl terephthalate (DMT), typically employing supported palladium or ruthenium catalysts under pressures ranging from 40 to over 400 bar [2]. DMCD exists as a mixture of cis and trans stereoisomers, with the trans isomer conferring higher crystallinity and thermal stability to downstream polyesters . Beyond its primary role as a CHDM precursor, DMCD is directly utilized in the synthesis of polyester resins, polyamides, alkyds, and polyester polyols for high-performance coatings .

Why Substituting DMCD with Alternative Cycloaliphatic Diesters or Diacids Is Not Straightforward


The selection of Dimethyl 1,4-cyclohexanedicarboxylate over its closest analogs is dictated by its unique combination of reaction chemistry, stereochemical versatility, and process economics. Unlike its direct downstream product CHDM or its diacid analog 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), DMCD participates in transesterification rather than direct esterification, eliminating water as a byproduct and thereby preventing undesirable hydrolysis side reactions during polyester synthesis . Furthermore, DMCD's cis/trans isomer ratio—which can be tuned during hydrogenation or subsequent isomerization—directly governs the crystallinity and thermal properties of the final polymer [1]. Replacing DMCD with 1,4-CHDA, which requires an additional and often lower-yield hydrogenation step from terephthalic acid, introduces different solubility and reaction kinetics that are incompatible with established two-stage polyester cook protocols [2]. The quantitative evidence below substantiates why DMCD remains the preferred intermediate for applications demanding specific stereochemical control and optimized coating performance.

Quantitative Differentiation of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) Versus Key Analogs


Stereoisomer Ratio Dictates Downstream Polymer Crystallinity: DMCD vs. 1,4-CHDA

The performance of poly(1,4-cyclohexanedicarboxylate) polymers is critically dependent on the trans-isomer content of the cyclohexane ring. DMCD is commercially available with a defined and adjustable cis/trans isomer ratio, most commonly 67% cis / 33% trans as in Eastman™ DMCD . This allows for precise control over polymer properties. In contrast, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) is often produced with a fixed isomer ratio. A patent for powder coating compositions explicitly states that the preferred semicrystalline polyester, poly(tetramethylene trans-1,4-cyclohexanedicarboxylate), requires that at least 70% of the 1,4-cyclohexanedicarboxylic acid residues be in the trans-form to achieve the necessary balance of crystallinity and impact resistance [1]. Using an analog with a lower trans content would yield a more amorphous, softer material, compromising coating durability.

Polyester Synthesis Stereochemistry Crystallinity Coating Performance

Catalytic Hydrogenation Efficiency: DMCD Synthesis from DMT vs. Direct CHDM Production

The two-step synthesis of CHDM via DMCD as an intermediate offers superior process control and yield compared to direct, one-step hydrogenation of DMT to CHDM. In the first step, hydrogenation of DMT to DMCD over optimized Ru catalysts can achieve 100% conversion of DMT and 100% selectivity to DMCD with a 93.4% yield in just 0.5 hours [1]. This high selectivity is crucial for avoiding hydrocracking byproducts. The subsequent, separate hydrogenation of DMCD to CHDM allows for independent optimization of reaction conditions. For this second step, a kinetic study using a CuMnAl catalyst demonstrated a DMCD conversion rate model with a high coefficient of determination (R² = 0.989) and CHDM selectivity model with R² = 0.983, indicating robust and predictable process control [2].

Catalysis Hydrogenation Process Chemistry Selectivity

Isomerization Efficiency: Enabling High-Purity trans-DMCD for Pharmaceutical Intermediates

DMCD's ability to undergo facile isomerization is a key differentiator for applications requiring high-purity trans-isomer. A scalable synthetic process for the antifibrinolytic drug tranexamic acid leverages this property. Starting from a commercially available cis/trans (7:3) mixture of DMCD, an early-stage isomerization step under mild conditions converts the mixture to a trans-predominant mixture [1]. By exploiting the solubility difference between the cis and trans isomers, the trans-isomer can be isolated in very high purity. This process yields tranexamic acid with >99.5% purity and an overall 47% yield over five steps [1].

Isomerization Pharmaceutical Synthesis Tranexamic Acid Stereochemistry

Physical Property Advantage: Lower Viscosity and Melting Point vs. Aromatic Diesters

DMCD's cycloaliphatic structure confers distinct physical property advantages over aromatic diesters like dimethyl terephthalate (DMT), its primary feedstock. DMCD is a low-melting, partially crystallized liquid at room temperature, whereas DMT is a solid (mp ~140 °C). Specifically, Eastman™ DMCD (a 67% cis/33% trans mixture) has a melting point of 14 °C for the cis isomer and 71 °C for the trans isomer, with a Brookfield viscosity of only 8 cP at 20 °C . This contrasts sharply with DMT, which requires energy-intensive melting for handling and has a significantly higher melt viscosity. The technical literature further highlights that resins formulated with DMCD exhibit lower solution viscosity compared to those made with aromatic acids, a key advantage for high-solids coating formulations .

Resin Formulation Viscosity Processing Physical Properties

Validated Application Scenarios for Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) Based on Quantitative Evidence


Synthesis of 1,4-Cyclohexanedimethanol (CHDM) for High-Performance Polyesters

This is the dominant industrial application. The quantitative evidence confirms that a two-step process via DMCD is superior. First, hydrogenation of DMT to DMCD over optimized Ru catalysts achieves 100% conversion and selectivity with 93.4% yield in 0.5 h [1]. Second, the hydrogenation of DMCD to CHDM over CuMnAl catalysts proceeds with well-characterized kinetics (R² for conversion = 0.989, R² for selectivity = 0.983), enabling precise process control [2]. This two-stage approach avoids the byproduct formation and yield losses associated with direct DMT-to-CHDM hydrogenation.

Direct Synthesis of Polyester Resins and Polyols for Advanced Coatings

DMCD is used directly as a monomer in polyester synthesis via transesterification. Evidence shows that the stereoisomer ratio of DMCD directly impacts final polymer properties, with a >70% trans-isomer content required for semicrystalline poly(tetramethylene 1,4-cyclohexanedicarboxylate) powder coatings with excellent weathering and impact resistance [3]. Furthermore, DMCD's low viscosity (8 cP at 20 °C) and liquid state facilitate easier handling and formulation of high-solids and waterborne coatings compared to solid diacids, while delivering a superior hardness/flexibility balance and hydrolytic stability .

Scalable Pharmaceutical Intermediate Synthesis (e.g., Tranexamic Acid)

For pharmaceutical manufacturing, DMCD's isomerization capability is a critical process advantage. A validated, scalable five-step synthesis of tranexamic acid uses a 7:3 cis/trans DMCD mixture as the starting point [4]. A mild isomerization step enriches the trans-isomer, which is then carried through the synthesis to yield the final API with >99.5% purity. This approach, which exploits the solubility differences between the isomers, is greener, safer, and more cost-effective than alternative routes, making high-purity DMCD a strategic procurement item for this drug class [4].

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